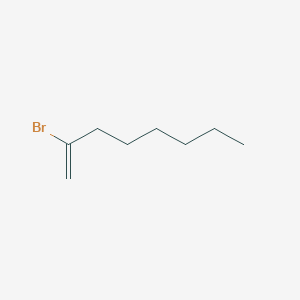

2-溴-1-辛烯

描述

Synthesis Analysis

While specific research directly addressing 2-Bromo-1-octene synthesis was not identified, related compounds and methodologies provide insight into potential synthetic routes. The synthesis of related bromo-alkenes involves halogenation reactions, where bromine atoms are introduced into organic molecules, often through electrophilic addition reactions or via organolithium intermediates for more complex structures (Novikov & Sampson, 2005).

Molecular Structure Analysis

The molecular structure and conformation of bromo-alkenes can be determined using techniques such as electron diffraction. Studies on similar compounds, like 2-bromo-3-chloro-1-propene, have shown that these molecules can exist in different conformations due to the rotational flexibility around single bonds. These conformations include arrangements where halogen atoms are positioned anti or gauche to each other, influencing the molecule's physical and chemical properties (Søvik et al., 1984).

Chemical Reactions and Properties

Bromo-alkenes like 2-Bromo-1-octene participate in various chemical reactions, including coupling reactions facilitated by metal catalysts, which are pivotal for constructing complex organic molecules. These reactions are crucial for synthesizing pharmaceuticals, agrochemicals, and materials science applications. For instance, palladium-catalyzed coupling reactions allow for the formation of indazoles from bromobenzaldehydes and arylhydrazines, highlighting the reactivity of bromo-substituted alkenes in constructing nitrogen-containing heterocycles (Cho et al., 2004).

科学研究应用

分子结构分析

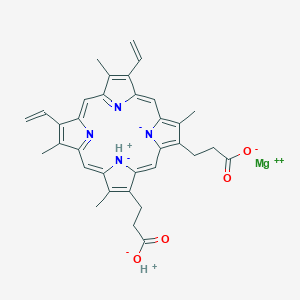

2-溴-1-辛烯常用于分子结构分析。 其分子量为193.125,具有特定的化学结构 . 该化合物也以2D Mol文件或计算的3D SD文件形式提供 . 这使得它在化学和生物化学等各个研究领域都有用,在这些领域理解分子的结构至关重要 .

气相色谱

气相色谱是一种常见的实验室技术,用于分离和分析可以不分解而汽化的化合物。 2-溴-1-辛烯用于气相色谱,正如其出现在NIST/EPA气相红外数据库中所示 .

质谱

质谱是一种分析技术,用于测量离子的质荷比。结果通常以质谱的形式呈现,即强度与质荷比的函数图。 2-溴-1-辛烯用于质谱,正如其出现在NIST质谱数据中心所示 .

4. 量子点标记聚合物珠的合成 2-溴-1-辛烯已用于制备可聚合配体,该配体是合成量子点标记聚合物珠所必需的 . 该应用在纳米技术和材料科学领域尤为重要。

格氏试剂合成

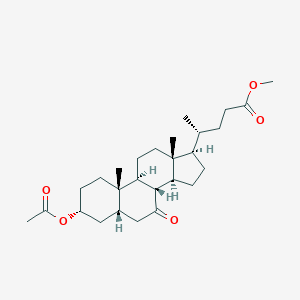

从2-溴-1-辛烯衍生的格氏试剂已被用于合成(2S,3S,5R)-5-[(1R)-1-羟基-9-癸烯基]-2-戊基四氢-3-呋喃醇 . 格氏试剂是一类有机金属化合物,广泛用于有机化学中形成碳碳键,这使得它成为2-溴-1-辛烯的一个重要应用。

化学酶法合成

已报道了一种化学酶法方法,通过鼠李糖脂的乙烯解从碳水化合物合成1-辛烯 . 在此过程中,由P.假单胞菌合成鼠李糖脂在碳五和碳六之间包含一个双键,这通过烯烃交叉复分解实验确认 . 这项研究表明,化学酶法方法有可能从可再生资源生产化工行业的化合物

作用机制

Target of Action

The primary target of 2-Bromo-1-octene is the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This position is particularly reactive due to the ability of the pi electrons in the double bond to stabilize a radical or cationic intermediate .

Mode of Action

2-Bromo-1-octene interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS (N-bromosuccinimide) to form the Br2 required for the reaction .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-octene can be influenced by various environmental factors. For instance, the presence of light and the solvent used (such as carbon tetrachloride) can impact the allylic bromination process . Additionally, the concentration of Br2 is kept low to prevent the formation of unwanted side-products .

安全和危害

未来方向

属性

IUPAC Name |

2-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKXPBFMZLDRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495941 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13249-60-0 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?

A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, 2-bromo-1-octene follows a different reaction pathway []. When subjected to these conditions, 2-bromo-1-octene participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)